Physicochemical properties of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Physicochemical properties of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Abstract
This technical guide provides a comprehensive theoretical and predictive framework for the study of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. As a novel chemical entity with limited to no direct references in current scientific literature, this document establishes a foundational understanding by dissecting its constituent molecular fragments. We project its physicochemical properties, propose a robust synthetic pathway via reductive amination, and outline a rigorous analytical workflow for its characterization. This guide is intended to serve as a validated starting point for researchers in medicinal chemistry and drug development, enabling the practical synthesis and subsequent investigation of this compound.
Introduction
4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a secondary amine derivative that incorporates several key structural motifs of interest in modern medicinal chemistry. Its structure is comprised of a 4-fluoro-2-methylaniline moiety linked to a benzonitrile group via a methylene bridge. The strategic inclusion of fluorine can significantly enhance metabolic stability and binding affinity of drug candidates.[1][2] The benzonitrile group is a versatile precursor in organic synthesis and a common feature in a number of approved pharmaceutical agents.[3][4]
Given the absence of direct experimental data, this guide leverages established chemical principles and data from analogous structures to construct a reliable predictive profile.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties for 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, derived from computational models and the known properties of its precursors, 4-fluoro-2-methylaniline[5][6] and 4-cyanobenzaldehyde.[7][8]
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| IUPAC Name | 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile | Based on standard chemical nomenclature rules. |
| Molecular Formula | C₁₅H₁₃FN₂ | Derived from the chemical structure. |
| Molecular Weight | 240.28 g/mol | Calculated from the atomic weights of the constituent elements. |
| CAS Number | Not available | The compound is not currently indexed in the Chemical Abstracts Service registry. |
| Appearance | Predicted to be a solid at room temperature. | Similar N-benzylanilines are often crystalline solids.[9] |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and poorly soluble in water. | The largely aromatic and nonpolar structure suggests lipophilicity. |
| LogP (octanol-water partition coefficient) | ~3.5 - 4.5 | Estimated based on the lipophilicity of the aniline and benzyl moieties. The LogP of N-benzylaniline is approximately 3.1.[10] The fluorine and methyl groups will further influence this value. |
| pKa | ~3-4 (amine) | The secondary amine is expected to be weakly basic due to the electron-withdrawing effects of the two aromatic rings. |
Proposed Synthetic Route: Reductive Amination
The most direct and widely adopted method for synthesizing N-benzylanilines is the reductive amination of an aldehyde with a primary amine.[11][12] This approach involves the formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine. This one-pot or two-step procedure is highly efficient and compatible with a wide range of functional groups.[13]
The proposed synthesis of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile proceeds via the reaction of 4-fluoro-2-methylaniline and 4-cyanobenzaldehyde.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: One-Pot Reductive Amination
This protocol is a robust starting point, with optimization of stoichiometry and reaction time likely required.
-
Reagents & Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline (1.0 eq) and 4-cyanobenzaldehyde (1.0-1.1 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Stir the solution at room temperature. The formation of the imine intermediate can be monitored by TLC or LC-MS. For electron-deficient anilines, the addition of a Lewis acid like Ti(OiPr)₄ or an acid catalyst (e.g., acetic acid) can facilitate imine formation.[12][14]
-
-
Reduction Step:
-
Once imine formation is significant, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common choice.[13] For greater selectivity in reducing the imine in the presence of any unreacted aldehyde, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred.[12] Add the reducing agent portion-wise (1.2-1.5 eq) to control the reaction rate and temperature.
-
-
Reaction Monitoring & Workup:
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Proposed Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is necessary for unambiguous characterization.
Caption: Logical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: Key expected signals include:
-
A singlet for the methyl group (CH₃) on the aniline ring, likely around δ 2.2-2.4 ppm.
-
A singlet or doublet for the benzylic methylene protons (CH₂), expected between δ 4.2-4.6 ppm.[15]
-
A broad singlet for the amine proton (NH), the chemical shift of which will be concentration-dependent.
-
A series of multiplets in the aromatic region (δ 6.5-7.8 ppm) corresponding to the protons on both phenyl rings. The characteristic splitting patterns will be influenced by the fluorine and nitrile substituents.
-
-
¹³C NMR:
-
The nitrile carbon (C≡N) will appear around δ 118-120 ppm.
-
The benzylic carbon (CH₂) signal is expected around δ 45-50 ppm.
-
The methyl carbon (CH₃) signal should be in the aliphatic region, around δ 15-20 ppm.
-
Aromatic carbons will resonate between δ 110-150 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For the molecular formula C₁₅H₁₃FN₂, the expected exact mass would be sought. In high-resolution mass spectrometry (HRMS), this would be m/z [M+H]⁺ at 241.1135.
-
Key Fragmentation: A characteristic fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[16] Another significant fragmentation would be the loss of the cyanobenzyl radical to give the anilinium fragment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
-
Methodology: A reversed-phase HPLC method would be appropriate.[17][18]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where both aromatic rings absorb, likely around 254 nm.
-
Purity Determination: The purity is calculated from the area percentage of the main peak in the chromatogram.
-
Hypothesized Biological and Pharmacological Relevance
The structural components of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile suggest potential applications in drug discovery.
-
Fluorinated Anilines in Bioactives: The presence of a fluoroaniline moiety is a common strategy in medicinal chemistry to enhance the metabolic stability of a compound by blocking potential sites of oxidation.[19][20] Fluorine can also modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.[1][21]
-
Benzonitrile as a Pharmacophore: The benzonitrile group is present in several FDA-approved drugs, such as the aromatase inhibitor Letrozole and the androgen receptor inhibitor Enzalutamide.[3] It can act as a hydrogen bond acceptor or as a stable bioisostere for other functional groups.
-
Scaffold for Library Synthesis: This molecule could serve as a versatile scaffold for the synthesis of a library of compounds for screening against various biological targets, such as kinases, proteases, or nuclear receptors.
Caption: Role as a scaffold in drug discovery.
Conclusion
This technical guide provides a scientifically grounded, albeit theoretical, overview of 4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile. By analyzing its constituent parts, we have projected its key physicochemical properties, detailed a reliable synthetic protocol, and established a comprehensive analytical workflow. This document serves as an authoritative starting point for any research group aiming to synthesize, characterize, and explore the potential applications of this novel compound. The insights provided herein are designed to streamline experimental design and accelerate the transition from theoretical concept to tangible research outcomes.
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